![molecular formula C17H15N3O B3407467 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one CAS No. 66152-35-0](/img/structure/B3407467.png)
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one
Overview
Description
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one, also known as AMDP, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. AMDP is a pyridazine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been found to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one in lab experiments is that it is relatively easy to synthesize and has a high yield. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one is also stable under normal laboratory conditions. However, one limitation of using 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one. One area of research could focus on further elucidating its mechanism of action. Another area of research could involve the development of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one derivatives with improved potency and selectivity. Additionally, there is potential for the development of 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
6-amino-3-methyl-1,5-diphenylpyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-16(21)15(13-8-4-2-5-9-13)17(18)20(19-12)14-10-6-3-7-11-14/h2-11H,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFWAGHPHVQTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C(C1=O)C2=CC=CC=C2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496176 | |
Record name | 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one | |
CAS RN |
66152-35-0 | |
Record name | 6-Amino-3-methyl-1,5-diphenylpyridazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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